molecular formula C25H28O12 B1591609 5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside CAS No. 942626-75-7

5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside

Cat. No. B1591609
M. Wt: 520.5 g/mol
InChI Key: DQPWNQUJEGIJPF-ZOINAQCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside is a useful organic compound that can be used in the field of life sciences . It is a type of flavonoid and is derived from the herbs of Andrographis paniculata .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside consists of a flavonoid backbone with multiple methoxy and hydroxy substituents . The compound has a defined stereochemistry, with 5 defined stereocenters .


Physical And Chemical Properties Analysis

5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside is a yellow powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . The compound has a molecular weight of 520.49 g/mol .

Scientific Research Applications

Chemotaxonomic Significance

A study on European Teucrium species highlighted the presence of various surface flavonoids, including compounds similar to 5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside. These flavonoids have shown potential as taxonomic markers, helping in the classification and identification of plant species (Harborne et al., 1986).

Antiandrogenic Activities

Isoflavone glucosides, structurally related to 5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside, isolated from groundnuts, have demonstrated antiandrogenic activities. Their binding to androgen receptors and inhibition of prostate-specific antigen expression in cancer cells signify potential applications in prostate cancer research (Ichige et al., 2013).

Cancer Cell Growth Inhibition

Research on hydroxylated polymethoxyflavones, including compounds similar to 5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside, has shown potent inhibitory effects on the growth of human colon cancer cells. The presence of a hydroxyl group at specific positions significantly enhances their inhibitory activity, suggesting potential therapeutic applications in colon cancer treatment (Qiu et al., 2010).

Metabolite Analysis

Studies on Andrographis paniculata have identified flavonoid glycosides structurally related to 5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside. These compounds, including new flavonoid glycosides, contribute to a better understanding of the plant's pharmacological properties and potential medicinal applications (Li et al., 2007).

Quantification in Citrus Products

A study developed a highly sensitive method for quantifying polymethoxyflavones, related to 5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside, in citrus products. This research aids in the nutritional and pharmacological studies of these compounds, highlighting their potential health-promoting effects (Dong et al., 2010).

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-7,8-dimethoxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O12/c1-31-11-5-6-14(32-2)12(7-11)15-8-13(27)19-16(9-17(33-3)23(34-4)24(19)35-15)36-25-22(30)21(29)20(28)18(10-26)37-25/h5-9,18,20-22,25-26,28-30H,10H2,1-4H3/t18-,20-,21+,22-,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPWNQUJEGIJPF-NGYQBPMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside
Reactant of Route 2
5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside
Reactant of Route 3
5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside
Reactant of Route 4
5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside
Reactant of Route 5
5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside
Reactant of Route 6
5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside

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